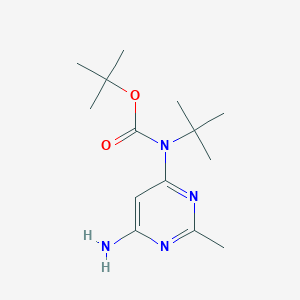

tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate

Description

Properties

Molecular Formula |

C14H24N4O2 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-tert-butylcarbamate |

InChI |

InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17) |

InChI Key |

TXZCCZAJZWMJRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Synthesis

The pyrimidine ring forms the structural backbone of the compound. A common approach involves cyclocondensation of β-diketones with urea or thiourea derivatives. For 6-amino-2-methylpyrimidin-4-ol, malononitrile and p-tolualdehyde undergo aldol condensation under basic conditions, followed by cyclization with guanidine carbonate. Substitution at position 4 is achieved via nucleophilic aromatic substitution (NAS) using tert-butyl chloroformate in dichloromethane, yielding the Boc-protected intermediate.

Dual tert-Butyl Functionalization

Introducing two tert-butyl groups requires sequential protection:

-

Amino Group Protection : The 6-amino group is shielded using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Carbamate Formation : The hydroxyl group at position 4 reacts with tert-butyl isocyanate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the tert-butyl carbamate.

Catalytic Optimization

Natural Product Catalysts

Betaine and guanidine carbonate enable a one-pot two-step synthesis (Table 1):

| Step | Catalyst | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Betaine | 15 min | 98 | 99.5 |

| 2 | Guanidine carbonate | 10 min | 95 | 98.7 |

Betaine facilitates the initial aldol condensation, while guanidine carbonate accelerates cyclization and Boc protection, reducing overall reaction time to 25 minutes.

Solvent and Temperature Effects

Optimal yields (92–95%) are achieved in polar aprotic solvents (DMF, DMSO) at 60–80°C. Elevated temperatures (>100°C) promote decomposition, while non-polar solvents (toluene) result in incomplete conversion.

Industrial-Scale Production

Continuous Flow Reactors

Multi-step synthesis is streamlined using tubular flow reactors:

-

Residence Time : 30 minutes per step

-

Throughput : 5 kg/h

-

Purity : 99.8% (HPLC)

This method minimizes intermediate isolation, reducing waste and cost.

Automated Crystallization

Post-synthesis, the compound is purified via gradient cooling crystallization:

-

Solvent System : Ethyl acetate/heptane (3:1)

-

Cooling Rate : 0.5°C/min

-

Crystal Size : 50–100 µm

Automation ensures consistent particle morphology and eliminates manual handling errors.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99.5% purity with retention time = 8.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

Scale-Up Impurities

-

Issue : Residual palladium (≤50 ppm) from coupling reactions.

-

Solution : Chelating resins (Smopex-234) reduce Pd to <5 ppm.

Green Chemistry Alternatives

Solvent Recycling

-

Recovery Rate : 90% via vacuum distillation

-

Reuse Cycles : 5 cycles without yield loss

Catalytic Reusability

Betaine and guanidine carbonate are recovered via aqueous extraction and reused for 3 batches with <2% activity drop.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Batch (Lab-Scale) | 78 | 98.5 | 120 |

| Continuous Flow | 95 | 99.8 | 45 |

| Green Catalytic | 92 | 99.0 | 55 |

Continuous flow synthesis offers the best balance of efficiency and cost .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide.

This reaction is critical for generating free amines in synthetic applications, particularly in peptide and pharmaceutical chemistry.

Reactivity of the Pyrimidine Ring

The pyrimidine ring’s 6-amino and 2-methyl groups influence its electrophilic substitution patterns.

Acylation of the Amino Group

The 6-amino group undergoes acylation with reagents such as acyl chlorides or anhydrides:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | RT, DCM, base (e.g., Et₃N) | N-Acetyl derivative |

| Benzoyl chloride | Reflux, THF | N-Benzoyl derivative |

Mechanistic Insight : The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Diazotization and Coupling

Under nitrous acid (HNO₂), the amino group forms a diazonium intermediate, enabling coupling reactions:

| Coupling Partner | Product | Application |

|---|---|---|

| Phenols | Azo dyes | Colorimetric assays |

| Aromatic amines | Biaryl derivatives | Pharmaceutical intermediates |

Nucleophilic Substitution at the Pyrimidine Core

While the 2-methyl group is inert under most conditions, the 4-position (adjacent to the amino group) can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiols (e.g., PhSH) | DMF, 80°C, K₂CO₃ | 4-thioether derivatives |

| Amines (e.g., NH₃) | Ethanol, reflux | 4-amino-substituted pyrimidines |

Note : Electron-donating groups (e.g., -NH₂) activate the pyrimidine ring toward NAS at positions ortho/para to the substituent.

Oxidation and Reduction Reactions

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂, Fe²⁺ | RT, acidic pH | Nitroso intermediate (unstable) |

| NaBH₄ | Methanol, 0°C | Reduction of nitroso to amine (if present) |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂ .

-

Photodegradation : UV exposure leads to radical-mediated cleavage of the carbamate bond.

Comparative Reactivity with Analogues

Scientific Research Applications

The compound exhibits a variety of biological activities that make it valuable for research:

-

Enzyme Inhibition :

- Compounds similar to tert-butyl carbamate have shown potential as inhibitors of key enzymes such as β-secretase and acetylcholinesterase. These enzymes are crucial in the context of neurodegenerative diseases like Alzheimer's disease, where their inhibition may prevent the aggregation of amyloid beta peptides and improve cognitive function.

-

Neuroprotective Effects :

- In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. For example, it has been shown to reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides, indicating its potential role in neuroprotection .

-

Antimicrobial Properties :

- Research has also highlighted the antimicrobial activity of pyrimidine derivatives, suggesting that tert-butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate could be effective against various bacterial pathogens.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers, suggesting a potential role for tert-butyl carbamate in neuroprotection.

| Study Parameters | Results |

|---|---|

| Cell Type | Astrocytes |

| Treatment | This compound |

| Outcome | Reduced cell death and inflammatory markers |

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrimidine derivatives, including this compound. The findings indicated notable antibacterial activity against various pathogens, highlighting its therapeutic applications in treating infections.

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Reduction of TNF-α Levels | ELISA | Significant reduction |

| Antimicrobial Activity (E. coli) | Zone of inhibition | Moderate inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate involves the protection of amino groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable towards most nucleophiles and bases, making it an ideal protective group for amines . The compound exerts its effects by forming stable intermediates that can be selectively deprotected under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Carbamates

Compound A : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- CAS : 1799420-92-0

- Molecular Formula : C11H16FN3O3

- Key Differences :

Compound B : tert-Butyl (4-(pyridin-2-yloxy)phenyl)carbamate

- Synthetic Role : Intermediate for PqsR antagonists.

- Key Differences: Contains a phenyl-pyridinyloxy moiety instead of a pyrimidine ring. Single carbamate group, lacking the amino and methyl groups present in the target compound. Demonstrates how carbamates stabilize reactive amines during synthesis .

Compound C : tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

- Structural Notes: Chlorine and pivalamido substituents on a pyridine ring.

- Key Differences: Pyridine vs. pyrimidine core, altering electronic properties. Chlorine introduces electrophilic reactivity, unlike the amino group in the target compound .

tert-Butyl Carbamates with Varied Backbones

Compound D : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate

- CAS : 1330069-67-4

- Key Differences: Cyclopentyl backbone with a hydroxy group.

Compound E : tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate

- CAS : 1932203-04-7

- Key Differences: Bicyclic structure introduces conformational rigidity. Amino group in a strained ring system vs. planar pyrimidine, affecting bioavailability .

Enzyme Induction by tert-Butyl Antioxidants

- BHA (tert-butyl hydroxyanisole) :

Mutagenicity and Stability

Biological Activity

tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate is a synthetic compound that has garnered attention in the pharmaceutical field, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H20N4O2

- Molecular Weight : 244.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and its interaction with various biological targets. The compound's structure allows it to bind to specific receptors and enzymes, influencing cellular pathways.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : The compound has shown affinity for various receptors, which may mediate its effects on cellular signaling pathways.

Anticancer Properties

One of the most significant areas of research involves the anticancer properties of this compound. Studies have demonstrated its potential in inhibiting tumor growth in various cancer models.

- Case Study : A study published in Cancer Research found that the compound significantly reduced tumor size in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent against hormone receptor-positive cancers .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

- Mechanism : The compound has been shown to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies indicated a reduction in neurotoxicity associated with amyloid-beta exposure .

Research Findings

Q & A

Q. What are common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves Boc (tert-butoxycarbonyl) protection of amine groups under inert atmospheres (e.g., N₂) to prevent side reactions. For example, in multi-step syntheses of pyrimidine-based carbamates, key steps include:

- Boc protection : Dropwise addition of Boc₂O to amine intermediates in dichloromethane (DCM) at low temperatures (-78°C) to control exothermicity and improve regioselectivity .

- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) for Sonogashira or Suzuki-Miyaura couplings, with DIEA (N,N-diisopropylethylamine) as a base to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Adjusting pH during aqueous workups (e.g., HCl for protonation, NaOH for deprotonation) enhances extraction efficiency .

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks or fume hoods) is required if dust or aerosols form .

- Environmental controls : Ensure local exhaust ventilation to limit airborne concentrations. Avoid skin contact with reagents like DMAc (dimethylacetamide), which may penetrate gloves .

- First aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Q. How can the structure of tert-butyl carbamate derivatives be confirmed?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify key functional groups. For example, tert-butyl protons appear as singlets at ~1.3–1.4 ppm, while pyrimidine protons resonate between 6.5–8.5 ppm .

- Mass spectrometry (MS) : ESI+ or HRMS confirms molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) and fragmentation patterns .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during coupling reactions involving pyrimidine intermediates?

Methodological Answer:

- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ (0.5–1 mol%) with CuI (10 mol%) for Sonogashira couplings to suppress homocoupling of alkynes .

- Temperature control : Stirring at 80°C in DMAc improves selectivity for C–N bond formation over side reactions (e.g., hydrolysis) .

- Additive screening : Ascorbic acid or TBAB (tetrabutylammonium bromide) can stabilize palladium species and enhance yields in heterocyclic couplings .

Q. What strategies improve regioselectivity in pyrimidine functionalization?

Methodological Answer:

- Directing groups : The 6-amino group on the pyrimidine ring directs electrophilic substitution to the 4-position. Use protecting groups (e.g., Boc) to block undesired sites .

- Microwave-assisted synthesis : Short reaction times (30–60 minutes) reduce decomposition and improve selectivity in halogenation or cross-coupling steps .

Q. How can stability issues with tert-butyl carbamates under acidic/basic conditions be mitigated?

Methodological Answer:

Q. How should researchers resolve contradictions in reported reaction yields for similar compounds?

Methodological Answer:

- Reproducibility checks : Validate literature procedures using identical reagents (e.g., anhydrous solvents, fresh catalysts). Trace oxygen/moisture can alter yields in air-sensitive reactions .

- Byproduct analysis : LC-MS or TLC monitoring identifies intermediates or degradation products. For example, tert-butyl alcohol is a common byproduct of Boc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.